9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
The compound 9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide features a purine core substituted at positions 2 and 9 with aromatic groups. The 2-hydroxyphenyl moiety introduces hydrogen-bonding capabilities, while the 2,4-dimethoxyphenyl group enhances lipophilicity. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability. .
Properties
IUPAC Name |
9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O5/c1-29-10-7-8-12(14(9-10)30-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-5-3-4-6-13(11)26/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBNJCKPRKTUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide , identified by its CAS number 898422-55-4 , is a purine derivative notable for its complex molecular structure and potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Structural Characteristics
This compound has a molecular formula of C20H17N5O5 and a molecular weight of approximately 407.386 g/mol . It features a purine core with two significant substituents: a 2,4-dimethoxyphenyl group and a 2-hydroxyphenyl group. These functional groups are critical for its chemical reactivity and biological interactions, contributing to its potential pharmacological properties.
Biological Activities
Research indicates that purine derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and survival.
- Antiviral Properties : The purine scaffold is known for its role in nucleic acid synthesis, making derivatives potential candidates for antiviral drug development.
- Anti-inflammatory Effects : Some purine derivatives exhibit anti-inflammatory activities by modulating inflammatory pathways.
The biological activity of 9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide may involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis.
- Receptor Modulation : It may interact with receptors involved in cell signaling pathways, influencing cellular responses.
Research Findings
A review of the literature reveals several studies focusing on the synthesis and biological evaluation of similar purine derivatives:
These studies highlight the therapeutic potential of compounds structurally related to 9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.
Case Studies
In one notable case study, researchers synthesized a series of purine derivatives and evaluated their anticancer properties against various cancer cell lines. The results indicated that modifications in the substituent groups significantly affected the compounds' potency and selectivity towards cancer cells.
Synthesis Pathways
The synthesis of 9-(2,4-dimethoxyphenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions:
- Construction of the purine core.
- Introduction of aromatic substituents through substitution reactions.
- Optimization of reaction conditions to enhance yield and purity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Purine-6-carboxamide Derivatives
Key Research Findings and Substituent Effects
Hydrogen-Bonding vs. Lipophilicity: The 2-hydroxyphenyl group in the target compound enables hydrogen bonding, which may improve binding affinity to biological targets (e.g., enzymes or receptors). The 2,4-dimethoxyphenyl group at position 9 in the target compound contributes to steric bulk and lipophilicity, similar to the 2-fluorophenyl group in . However, fluorine’s electron-withdrawing nature may alter electronic interactions in binding pockets .
Functional Group Flexibility: The 4-hydroxyphenylamino substituent () introduces a flexible linker, which could accommodate diverse binding conformations compared to the rigid 2-hydroxyphenyl group in the target compound .
Synthetic Scalability :
- Ethoxy-substituted derivatives () highlight scalability advantages due to stable ether linkages, contrasting with the target compound’s methoxy and hydroxy groups, which may require protective-group strategies during synthesis .
Industrial Applicability :
- Methyl and methylphenyl analogs () are prioritized for large-scale synthesis due to their straightforward functional groups and high purity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
